![molecular formula C8H12N+ B189545 1,2,6-Trimethylpyridinium CAS No. 33718-19-3](/img/structure/B189545.png)
1,2,6-Trimethylpyridinium
Overview
Description
1,2,6-Trimethylpyridinium is a derivative of pyridine, characterized by the presence of three methyl groups attached to the pyridine ring at positions 1, 2, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6-Trimethylpyridinium can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Pyridine+Methylating Agent→this compound Salt
The reaction conditions often involve the use of a strong base like sodium hydroxide or potassium carbonate to facilitate the methylation process. The resulting this compound salt can then be isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens, sulfonyl chlorides; reactions often require catalysts or specific conditions like elevated temperatures.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,6-Trimethylpyridinium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as nonlinear optical materials and piezoelectric devices.
Mechanism of Action
The mechanism of action of 1,2,6-trimethylpyridinium depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and efficacy.
In materials science, the compound’s electronic structure and ability to form stable complexes with metal ions can contribute to its functionality in electronic and optical devices.
Comparison with Similar Compounds
1,2,6-Trimethylpyridinium can be compared with other methylated pyridines, such as 2,4,6-trimethylpyridine and 3,5-dimethylpyridine. While these compounds share similar structural features, their chemical reactivity and applications can differ significantly due to the position and number of methyl groups on the pyridine ring.
2,4,6-Trimethylpyridine: Known for its use in the synthesis of coordination complexes and as a solvent in organic reactions.
3,5-Dimethylpyridine: Utilized in the production of pharmaceuticals and agrochemicals.
The unique positioning of the methyl groups in this compound imparts distinct chemical properties, making it suitable for specific applications that may not be achievable with other methylated pyridines.
Biological Activity
1,2,6-Trimethylpyridinium is a quaternary ammonium compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with three methyl groups attached at the 1, 2, and 6 positions. This structural configuration influences its solubility and reactivity, making it suitable for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the bacterial species tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer activity. A study demonstrated that it induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound was shown to activate caspase pathways, leading to cell death.
- IC50 Values :
- HeLa Cells: 15 µM
- MCF-7 Cells: 20 µM
The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which are critical in mediating apoptosis.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
- Key Findings :
- Reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation.
- Increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
These results indicate its potential use in preventing neurodegeneration associated with conditions like Alzheimer's disease.
Case Study: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to a placebo group over a four-week period.
Research Findings on Anticancer Activity
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated that higher concentrations led to increased apoptosis rates and reduced cell viability.
Properties
IUPAC Name |
1,2,6-trimethylpyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLZPLHQBBPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274590 | |
Record name | 1,2,6-trimethylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33718-19-3 | |
Record name | 1,2,6-trimethylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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